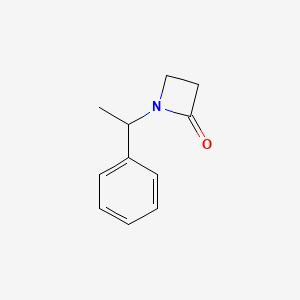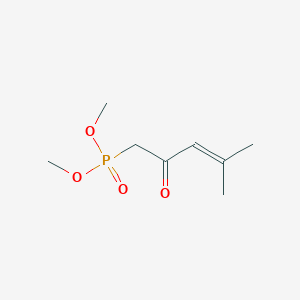
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C8H15O4P. This compound is characterized by the presence of a phosphonic acid group esterified with a dimethyl group and a 4-methyl-2-oxo-3-pentenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. The phosphonic acid group is known to interact with metal ions and active sites of enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, diethyl ester
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dipropyl ester
Comparison: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is unique due to its specific ester groups and the 4-methyl-2-oxo-3-pentenyl moiety. Compared to its diethyl and dipropyl counterparts, the dimethyl ester may exhibit different reactivity and solubility properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
95485-29-3 |
|---|---|
Formule moléculaire |
C8H15O4P |
Poids moléculaire |
206.18 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-7(2)5-8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3 |
Clé InChI |
OPLSTCHIXOAILE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)CP(=O)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


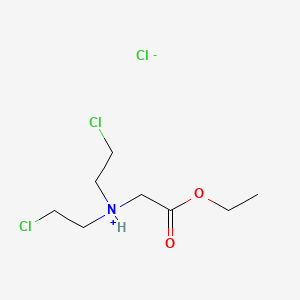

![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
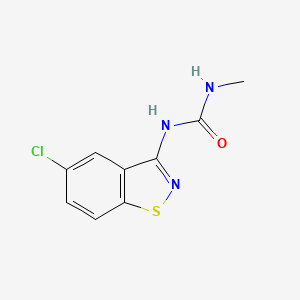
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
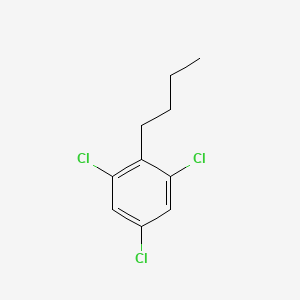
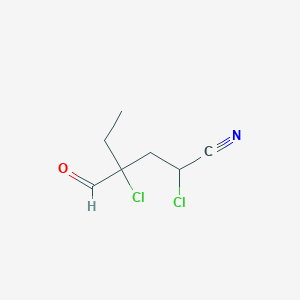
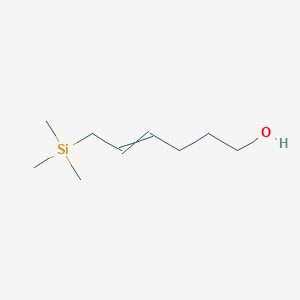

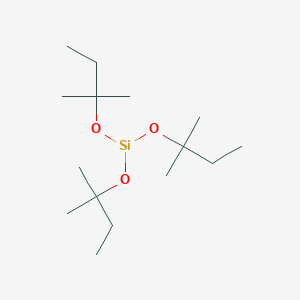
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
